

Data Presentation: CAY10499 Inhibitory Potency

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Compound of Interest

Compound Name: CAY10499

Cat. No.: B10767128

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CAY10499 is a non-selective lipase inhibitor, demonstrating potent activity against MAGL, FAAH, and HSL. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below. It is important to note that different experimental conditions can lead to variations in measured IC₅₀ values, as reflected in the data from various sources.

Target Enzyme	Reported IC ₅₀ Values (nM)	Source(s)
Monoacylglycerol Lipase (MAGL)	144	[1][2][3]
500	[4][5][6]	
Fatty Acid Amide Hydrolase (FAAH)	14	[1][2][3]
76	[4][6]	
Hormone-Sensitive Lipase (HSL)	90	[1][2][6]

Experimental Protocols

The determination of IC₅₀ values for **CAY10499** against MAGL, FAAH, and HSL involves specific enzymatic assays. The methodologies for these key experiments are detailed below.

Monoacylglycerol Lipase (MAGL) Inhibition Assay

A common method for determining MAGL inhibition is a colorimetric assay utilizing a chromogenic substrate.^{[4][5][7]}

Principle: This assay measures the enzymatic activity of MAGL through the hydrolysis of a substrate, 4-nitrophenylacetate (4-NPA), which releases a yellow-colored product, 4-nitrophenol. The increase in absorbance, measured spectrophotometrically, is proportional to the enzyme activity. The presence of an inhibitor like **CAY10499** reduces the rate of this reaction.

Protocol:

- **Reagent Preparation:**
 - **Assay Buffer:** 100 mM Tris-HCl, pH 7.4, containing 0.1% w/v fatty-acid-free BSA.
 - **Enzyme Solution:** Purified human recombinant MAGL is diluted in the assay buffer.
 - **Inhibitor Solution:** **CAY10499** is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
 - **Substrate Solution:** 4-NPA is dissolved in the assay buffer.
- **Assay Procedure (96-well plate format):**
 - To each well, add 150 μ L of the assay buffer and 10 μ L of the MAGL enzyme solution.
 - Add 10 μ L of the **CAY10499** solution at different concentrations (or solvent for control wells).
 - Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
 - Initiate the reaction by adding 40 μ L of the 4-NPA substrate solution to each well (final concentration, e.g., 250 μ M).
 - Incubate the plate at 37°C for 15 minutes.
- **Data Acquisition and Analysis:**

- Measure the absorbance of each well at 405 nm using a microplate reader.
- The percentage of inhibition is calculated for each inhibitor concentration relative to the control.
- The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

A fluorescence-based assay is commonly employed to screen for FAAH inhibitors.^{[8][9]}

Principle: This assay utilizes a fluorogenic substrate, AMC-arachidonoyl amide. FAAH hydrolyzes this substrate, releasing the highly fluorescent product 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to FAAH activity.

Protocol:

- **Reagent Preparation:**
 - **Assay Buffer:** 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.
 - **Enzyme Solution:** Recombinant human FAAH is diluted in the assay buffer.
 - **Inhibitor Solution:** **CAY10499** is dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
 - **Substrate Solution:** AMC-arachidonoyl amide is prepared in a solvent like ethanol.
- **Assay Procedure (96-well plate format):**
 - To each well, add the assay buffer, FAAH enzyme solution, and the inhibitor solution (**CAY10499** at various concentrations or solvent for control).
 - Pre-incubate the mixture for a specified time (e.g., 30 minutes) at 37°C.^[8]
 - Initiate the reaction by adding the FAAH substrate to all wells.
 - Incubate the plate for 30 minutes at 37°C.

- Data Acquisition and Analysis:
 - Measure the fluorescence using a microplate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[\[8\]](#)[\[9\]](#)[\[10\]](#)
 - Calculate the percentage of inhibition for each concentration of **CAY10499**.
 - Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Hormone-Sensitive Lipase (HSL) Inhibition Assay

The inhibitory effect on HSL can be assessed using a thioester substrate in a 96-well format.[\[8\]](#)

Principle: This assay uses 1-S-arachidonoylthioglycerol as a substrate. HSL hydrolyzes the thioester bond, releasing a free thiol group which can then react with a chromogenic or fluorogenic reagent to produce a measurable signal.

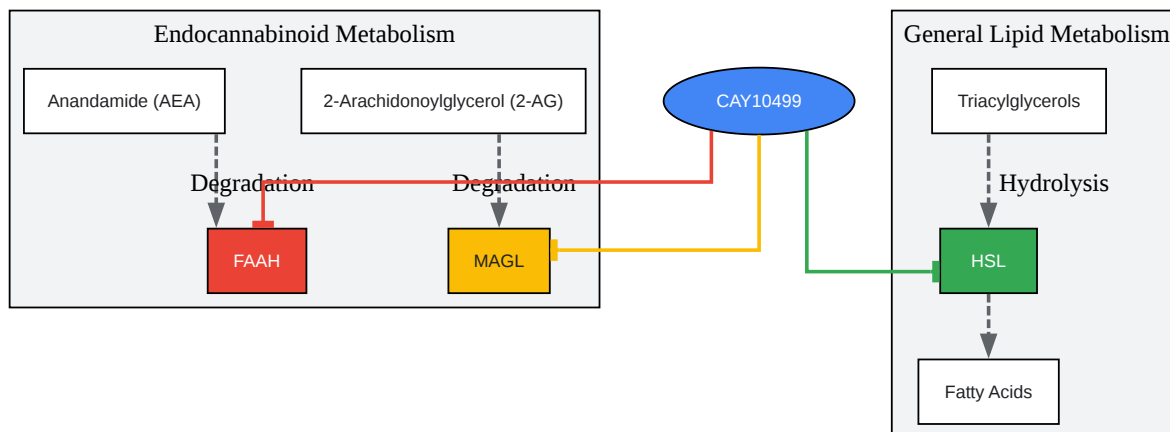
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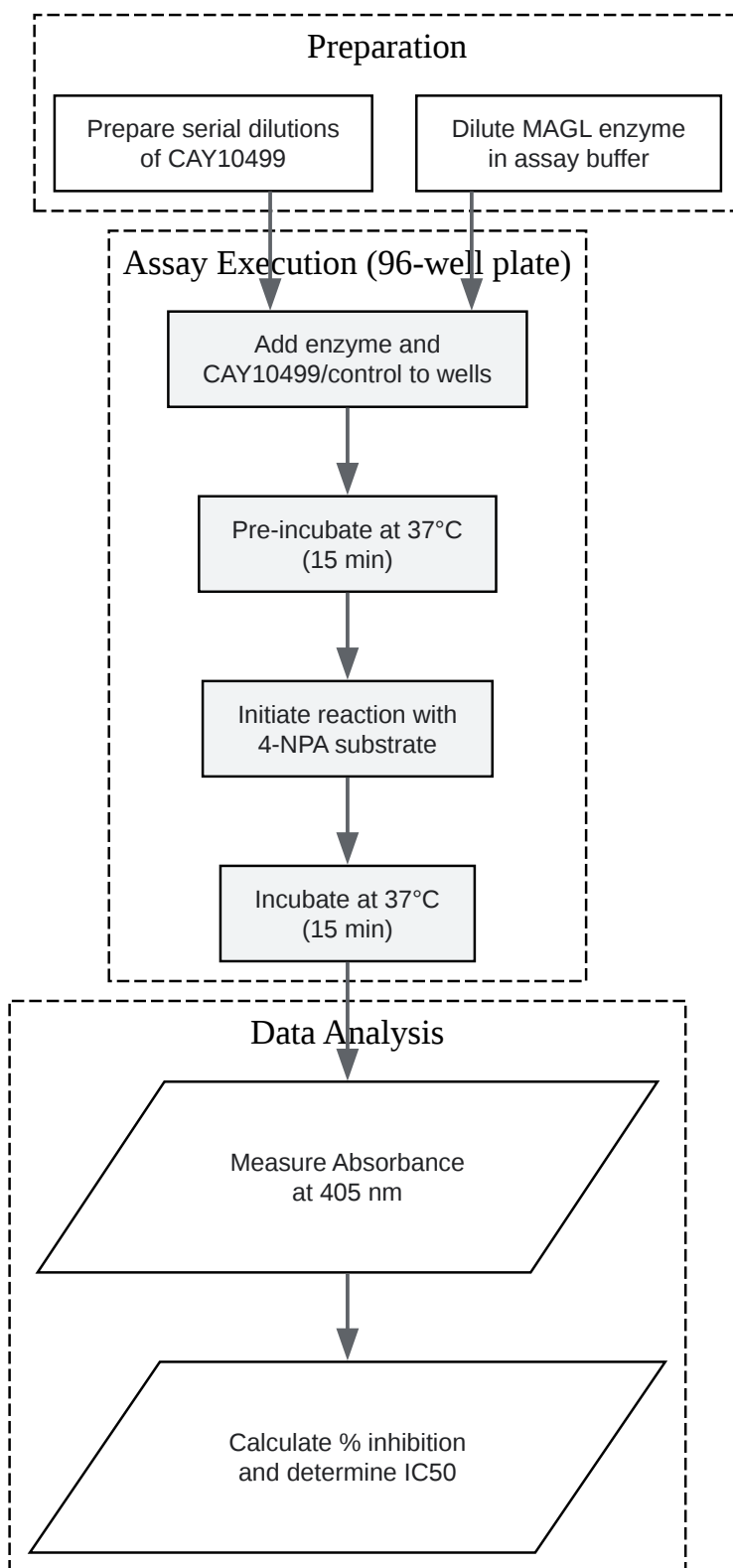
- Reagent Preparation:
 - Assay Buffer: Potassium phosphate buffer, pH 7.0.
 - Enzyme Solution: Purified recombinant human HSL or cell extracts overexpressing HSL.
 - Inhibitor Solution: **CAY10499** is serially diluted in a suitable solvent.
 - Substrate Solution: 1-S-arachidonoylthioglycerol is prepared.
- Assay Procedure (96-well plate format):
 - Add the enzyme solution to each well.
 - Add the **CAY10499** solution at various concentrations (or solvent for control).
 - Pre-incubate the enzyme and inhibitor.
 - Initiate the reaction by adding the substrate, 1-S-arachidonoylthioglycerol.

- Add a detection reagent that reacts with the released thiol to generate a signal.
- Data Acquisition and Analysis:
 - Measure the absorbance or fluorescence, depending on the detection reagent used.
 - Calculate the percentage of inhibition for each **CAY10499** concentration.
 - Determine the IC₅₀ value by plotting the dose-response curve.

Mandatory Visualization

The following diagrams illustrate the signaling pathways affected by **CAY10499** and a typical experimental workflow for its characterization.





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